1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea
Overview
Description
1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea typically involves the reaction of benzimidazole derivatives with urea under specific conditions. One common method includes the use of benzimidazole and appropriate methylation reagents such as iodomethane . Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Chemical Reactions Analysis
1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the reagents and conditions used but often include modified imidazole derivatives .
Scientific Research Applications
1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent.
What sets this compound apart is its unique combination of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2-oxo-1,3-dihydrobenzimidazol-5-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-7(13)10-4-1-2-5-6(3-4)12-8(14)11-5/h1-3H,(H3,9,10,13)(H2,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWUJLCWYQVEEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)N)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663496 | |
Record name | N-(2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59747-16-9 | |
Record name | N-(2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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